Cas no 2172016-33-8 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3,3-dimethylbutanoic acid)

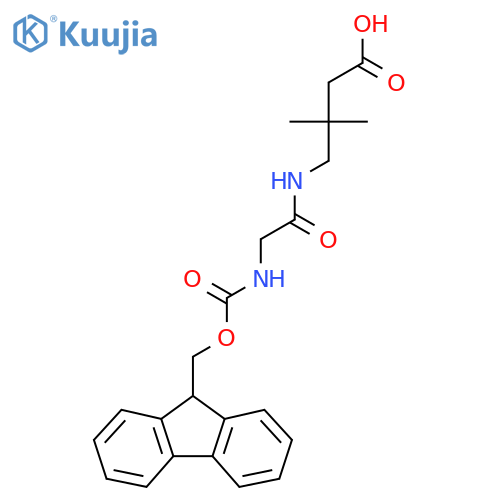

2172016-33-8 structure

商品名:4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3,3-dimethylbutanoic acid

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3,3-dimethylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3,3-dimethylbutanoic acid

- EN300-1560974

- 2172016-33-8

- 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3,3-dimethylbutanoic acid

-

- インチ: 1S/C23H26N2O5/c1-23(2,11-21(27)28)14-25-20(26)12-24-22(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19H,11-14H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)

- InChIKey: ZFQBILYKCRDLPB-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC(NCC(C)(C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 410.18417193g/mol

- どういたいしつりょう: 410.18417193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 30

- 回転可能化学結合数: 9

- 複雑さ: 613

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 105Ų

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3,3-dimethylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1560974-2500mg |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3,3-dimethylbutanoic acid |

2172016-33-8 | 2500mg |

$1650.0 | 2023-09-25 | ||

| Enamine | EN300-1560974-1.0g |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3,3-dimethylbutanoic acid |

2172016-33-8 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1560974-50mg |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3,3-dimethylbutanoic acid |

2172016-33-8 | 50mg |

$707.0 | 2023-09-25 | ||

| Enamine | EN300-1560974-5000mg |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3,3-dimethylbutanoic acid |

2172016-33-8 | 5000mg |

$2443.0 | 2023-09-25 | ||

| Enamine | EN300-1560974-500mg |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3,3-dimethylbutanoic acid |

2172016-33-8 | 500mg |

$809.0 | 2023-09-25 | ||

| Enamine | EN300-1560974-1000mg |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3,3-dimethylbutanoic acid |

2172016-33-8 | 1000mg |

$842.0 | 2023-09-25 | ||

| Enamine | EN300-1560974-10000mg |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3,3-dimethylbutanoic acid |

2172016-33-8 | 10000mg |

$3622.0 | 2023-09-25 | ||

| Enamine | EN300-1560974-100mg |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3,3-dimethylbutanoic acid |

2172016-33-8 | 100mg |

$741.0 | 2023-09-25 | ||

| Enamine | EN300-1560974-250mg |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3,3-dimethylbutanoic acid |

2172016-33-8 | 250mg |

$774.0 | 2023-09-25 |

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3,3-dimethylbutanoic acid 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

2172016-33-8 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3,3-dimethylbutanoic acid) 関連製品

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 557-08-4(10-Undecenoic acid zinc salt)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬